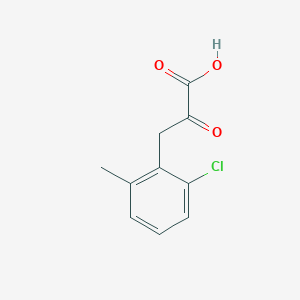
1,2,4-Trifluoro-5-(2-nitroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trifluoro-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and a nitroethyl group is attached at position 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trifluoro-5-(2-nitroethyl)benzene typically involves the nitration of 1,2,4-trifluorobenzene. The process can be summarized as follows:
Nitration Reaction: 1,2,4-Trifluorobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,4-Trifluoro-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1,2,4-Trifluoro-5-(2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds of the nitro group.
科学研究应用
1,2,4-Trifluoro-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the bioisosteric properties of fluorine.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1,2,4-Trifluoro-5-(2-nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Reduction Mechanism: The nitro group is reduced to an amino group through a catalytic hydrogenation process, where hydrogen atoms are added to the nitro group.
Substitution Mechanism: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Oxidation Mechanism: The nitro group is oxidized to higher oxidation states through the transfer of oxygen atoms from the oxidizing agent.
相似化合物的比较
1,2,4-Trifluoro-5-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,4-Trifluoro-5-nitrobenzene: Similar structure but without the ethyl group, leading to different reactivity and applications.
2,4,5-Trifluoronitrobenzene: Another isomer with different substitution patterns, affecting its chemical properties and uses.
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
1,2,4-trifluoro-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h3-4H,1-2H2 |
InChI 键 |
YFUZMWWMRIUTSB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)F)CC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
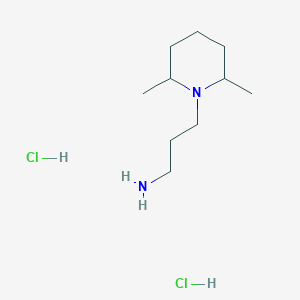
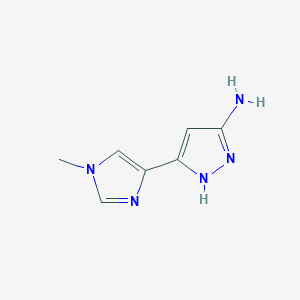


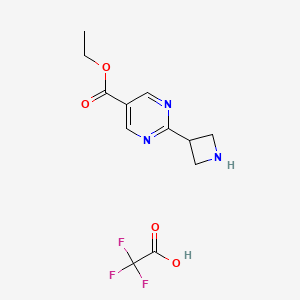
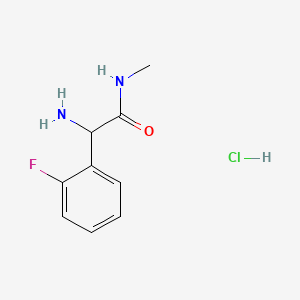
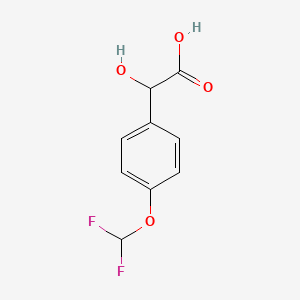
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
